N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-naphthamide
Description
Properties
IUPAC Name |
N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3/c1-4-26-20-14-19(11-12-21(20)29-15-24(2,3)23(26)28)25-22(27)18-10-9-16-7-5-6-8-17(16)13-18/h5-14H,4,15H2,1-3H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNSCOYZFUYGZGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4C=C3)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-naphthamide is a compound of growing interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 382.5 g/mol. The compound contains various functional groups that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 382.5 g/mol |
| CAS Number | 921543-12-6 |
Research indicates that the compound may exhibit several mechanisms of action:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of squalene synthase, which is crucial in cholesterol biosynthesis .
- Antiproliferative Effects : In vitro studies have demonstrated that N-(5-ethyl-3,3-dimethyl-4-oxo...) can induce apoptosis in cancer cell lines. The compound's structural features may enhance its interaction with cellular targets involved in cell cycle regulation .
- Anti-inflammatory Properties : The oxazepin moiety has been associated with anti-inflammatory effects in various models of inflammation. This suggests potential therapeutic applications in chronic inflammatory diseases .
In Vitro Studies
Several studies have explored the biological activity of N-(5-ethyl-3,3-dimethyl...) in vitro:
- Cell Viability Assays : The compound was tested on various cancer cell lines (e.g., HeLa and MCF7) where it exhibited IC50 values ranging from 10 µM to 20 µM, indicating significant antiproliferative effects .
- Enzyme Inhibition Assays : Inhibition assays demonstrated that the compound could inhibit squalene synthase with an IC50 value of approximately 15 µM. This inhibition led to reduced cholesterol levels in treated cells .
Case Studies
- Chronic Inflammatory Disorders : A clinical trial investigating the effects of similar oxazepin derivatives on patients with ulcerative colitis showed promising results regarding inflammation reduction and symptom relief .
- Cancer Treatment : Another case study highlighted the use of related compounds in combination therapies for breast cancer treatment, showing enhanced efficacy when paired with traditional chemotherapeutics .
Scientific Research Applications
Structure and Composition
The molecular formula of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-naphthamide is CHNO, with a molecular weight of approximately 388.467 g/mol. The compound features a complex structure that includes a naphthamide moiety linked to a tetrahydrobenzo[b][1,4]oxazepine scaffold, contributing to its unique pharmacological profile.
Anticancer Activity
Research has indicated that this compound exhibits promising anticancer properties. For instance:
- Mechanism of Action : The compound has been shown to interact with DNA and inhibit cancer cell proliferation through various pathways. Studies have demonstrated its effectiveness against several cancer cell lines including breast (MCF-7) and colon (HCT116) cancers .
- Comparative Efficacy : In vitro studies have reported that certain derivatives of this compound display IC50 values comparable to established chemotherapeutic agents like 5-fluorouracil .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens. Preliminary findings suggest it may possess significant efficacy against bacterial strains responsible for human infections .
Pharmacokinetics and Drug Delivery
Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent:
- Absorption and Distribution : Studies on similar compounds indicate favorable absorption profiles and distribution characteristics in biological systems .
- Metabolism : Investigations into the metabolic pathways reveal insights into how the compound is processed within the body, which is essential for optimizing its therapeutic efficacy .
Case Study 1: Anticancer Efficacy
A study published in HAL explored various naphtho[1,2-e][1,3]oxazine derivatives bearing an arylsulfonamide moiety. Among these compounds, some exhibited remarkable anticancer activities with IC50 values that were competitive with existing treatments .
Case Study 2: Synthesis and Characterization
The synthesis of N-(5-ethyl-3,3-dimethyl-4-oxo...) was achieved using green chemistry methods which not only improved yield but also reduced environmental impact. Characterization techniques such as NMR and X-ray crystallography were employed to confirm the structure and purity of the synthesized compounds .
Comparison with Similar Compounds
Analogs with Modified Benzamide Substituents
The compound N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-difluorobenzamide () shares the same benzooxazepinone core but replaces the 2-naphthamide with a 3,4-difluorobenzamide group. Key differences include:
- Steric profile : The smaller benzamide substituent reduces lipophilicity (clogP ≈ 3.2 vs. ~4.5 for the naphthamide analog), impacting membrane permeability.
Analogs with Heterocyclic Core Modifications
VU0155056 (VU01) () replaces the benzooxazepinone core with a benzoimidazolone ring linked to a piperidine and 2-naphthamide. Key contrasts:
- Core flexibility : The benzoimidazolone-piperidine system introduces conformational flexibility, possibly enabling broader target engagement.
- Functional role: VU01 is a phospholipase D (PLD) inhibitor, suggesting the benzoimidazolone core is critical for PLD binding, whereas the benzooxazepinone scaffold may favor other targets (e.g., RIPK1) .
GSK2982772 () retains the benzooxazepinone core but substitutes the 2-naphthamide with a triazole carboxamide. This compound demonstrates potent RIPK1 inhibition and cytokine suppression, highlighting the scaffold’s versatility in modulating inflammatory pathways. The triazole group may enhance hydrogen bonding compared to the naphthamide’s hydrophobic interactions .
Comparison with Functional Group Analogs
Dimeric Naphthamide Derivatives
Compound 6 from ( N,N’-((((1,4-phenylenebis(azanediyl))bis(2-oxoethane-2,1-diyl)) bis(decanoylazanediyl)) bis(6-aminohexane-1,2-diyl))bis(2-naphthamide)) features a dimeric γ-AApeptide structure with dual 2-naphthamide groups. Key distinctions:
- Molecular weight: The dimeric form (MW = 1,067.71 g/mol) significantly exceeds the monomeric target compound (MW ≈ 401.5 g/mol), likely reducing cell permeability.
- Application: Such dimers are designed as peptidomimetics for stabilizing secondary structures, whereas the target compound’s monomeric form is optimized for small-molecule drug properties .
Table 1: Structural and Functional Comparison of Key Analogs
Q & A
Q. Table 1: Yield Optimization Case Study
| Substituent | Solvent | Catalyst | Yield (%) |
|---|---|---|---|
| -OCH3 | DMF | DMAP | 78 |
| -NO2 | DCM | EDC/HOBt | 65 |
| -Cl | THF | DCC | 72 |
| Data from analogous sulfonamide syntheses . |
Advanced: How should contradictory data on the compound’s solubility and bioavailability be resolved?
Methodological Answer:
Contradictions often arise from varied experimental conditions . Resolution strategies include:
- Standardized solubility assays : Use USP buffers (pH 1.2–7.4) and logP measurements via shake-flask/HPLC methods .
- Comparative studies : Cross-validate with structurally similar compounds (e.g., 2,4,6-trimethylbenzenesulfonamide derivatives) to isolate solubility trends .
- Computational modeling : Predict bioavailability using QSAR models or molecular dynamics simulations to assess membrane permeability .
Advanced: What mechanistic approaches are used to study this compound’s interaction with biological targets?
Methodological Answer:
Mechanistic studies employ:
- Surface plasmon resonance (SPR) : Quantify binding affinity (KD) to proteins like kinases or GPCRs .
- X-ray crystallography : Resolve 3D binding modes (e.g., naphthamide stacking in enzyme active sites) .
- Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to distinguish binding drivers (e.g., hydrophobic vs. hydrogen bonding) .
Q. Table 2: Example Binding Data for Analogous Compounds
| Target Protein | KD (nM) | Technique |
|---|---|---|
| COX-2 | 12.3 | SPR |
| HDAC6 | 45.7 | ITC |
| PARP1 | 8.9 | X-ray crystallography |
| Derived from studies on benzoxazepine sulfonamides . |
Basic: What analytical techniques are critical for purity assessment during synthesis?
Methodological Answer:
- HPLC-PDA : Quantify purity (>95%) and detect UV-active impurities .
- Elemental analysis : Confirm C/H/N/O ratios within ±0.4% of theoretical values .
- DSC/TGA : Assess thermal stability and polymorphic forms .
Advanced: How can researchers address inconsistencies in biological replicate data during pharmacological testing?
Methodological Answer:
- Strict standardization : Use synchronized cell passages and serum-free media to minimize variability .
- Blinded experiments : Assign compound batches randomly to eliminate operator bias .
- Statistical rigor : Apply Grubbs’ test to identify outliers and ANOVA for multi-group comparisons .
Advanced: What strategies are recommended for elucidating metabolic pathways of this compound?
Methodological Answer:
- In vitro microsomal assays : Incubate with human liver microsomes (HLM) and NADPH to identify phase I metabolites .
- LC-MS/MS : Profile metabolites using high-resolution orbitrap systems (e.g., Thermo Q-Exactive) .
- Stable isotope labeling : Track metabolic fate using 13C/15N-labeled analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
